molecular formula C27H38O7 B1257963 pseudopterosin D CAS No. 104855-22-3

pseudopterosin D

Cat. No.: B1257963
CAS No.: 104855-22-3
M. Wt: 474.6 g/mol
InChI Key: OVRNRPYWXUWKRY-MNOHNQJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopterosin D is a marine natural product belonging to the pseudopterosin family of diterpene glycosides, isolated from the Caribbean octocoral Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae ) . This compound is part of a group of over 30 structurally related derivatives that have attracted significant research interest due to their potent biological activities and novel mechanism of action, distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) . In research applications, this compound has demonstrated significant anti-inflammatory and analgesic properties . Recent studies highlight its potent efficacy in modulating skin sensitization and allergic contact dermatitis. In models using dermal dendritic cell (DDC) surrogates, this compound pre-treatment significantly reduced nickel sulfate (NiSO₄)-induced upregulation of key activation surface markers CD54 and CD86, and suppressed the secretion of pro-inflammatory cytokines including interleukin (IL)-8, IL-6, and IL-1β . Its mechanism of action involves inhibiting the activation of the NF-κB pathway by suppressing the degradation of the inhibitory protein IκBα, and it has also been shown to act through the activation of the glucocorticoid receptor (GRα) . These properties position this compound as a promising candidate for investigating alternatives to corticosteroids for treating inflammatory skin conditions . The pseudopterosins, including this compound, are biosynthesized from geranylgeranyl diphosphate (GGPP). The key cyclization step is catalyzed by the diterpene cyclase enzyme elisabethatriene synthase, which forms the elisabethatriene skeleton characteristic of this compound class . Researchers value this compound for its potential in immunology, dermatology, and neuropharmacology research, particularly for exploring novel mechanisms to mitigate oxidative stress and inflammatory responses . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

CAS No.

104855-22-3

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3R,4R,5R,6S)-6-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(29)26(20)34-27-25(31)24(30)19(11-32-27)33-16(6)28/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24-,25+,27-/m0/s1

InChI Key

OVRNRPYWXUWKRY-MNOHNQJBSA-N

SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

Synonyms

OAS-1000
pseudopterosin A
pseudopterosin B
pseudopterosin C
pseudopterosin D
pseudopterosin E
pseudopterosins

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action:
Pseudopterosin D exhibits significant anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Studies indicate that it can block cytokine release in various cell types, including breast cancer cells and monocytic leukemia cells. For instance, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) significantly .

Clinical Implications:
Due to its ability to modulate inflammatory responses, this compound is being explored for therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis. The compound's efficacy in reducing cytokine levels suggests potential use in managing chronic inflammatory diseases .

Anticancer Activity

Inhibition of Cancer Cell Proliferation:
this compound has demonstrated antiproliferative effects against triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. Research indicates that at concentrations of 15 µM, it can reduce cell proliferation significantly after 24 and 48 hours . The compound's mechanism involves the modulation of glucocorticoid receptor signaling, which is crucial for its antiproliferative activity.

3D Invasion Assays:
In addition to inhibiting proliferation, this compound has shown promise in reducing the invasive capabilities of cancer cells. In a three-dimensional invasion assay, treatment with this compound led to a significant reduction in the invasive area of MDA-MB-231 cells by up to 73% over 72 hours . This highlights its potential as an adjunct therapy in preventing metastasis in breast cancer.

Wound Healing and Analgesic Effects

Wound Healing Properties:
Pseudopterosins, including this compound, have been associated with wound healing properties. They promote synaptic function and exhibit analgesic effects, making them suitable candidates for developing topical treatments for wounds and burns . Their ability to inhibit neutrophil infiltration further supports their role in managing inflammatory responses during wound healing processes.

Antimicrobial Activity

Antimicrobial Effects:
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, suggesting its potential use in treating infections associated with skin wounds .

Data Summary

Application Effect Concentration Tested Cell Type/Model
Anti-inflammatoryReduced TNFα, IL-6, MCP-1 secretion30 µMTHP-1 cells, MDA-MB-231
AnticancerInhibited proliferation15 µMMDA-MB-231
Reduced invasionN/A3D invasion assay
Wound HealingPromoted healingN/AVarious models
AntimicrobialActive against Gram-positive bacteriaN/AVarious pathogens

Case Studies

  • Breast Cancer Research:
    A study demonstrated that treatment with this compound led to a significant decrease in IL-6 expression levels by approximately 52.6% when co-cultured with peripheral blood mononuclear cells (PBMC) and MDA-MB-231 cells . This finding underscores its potential role in modulating immune responses in cancer therapy.
  • Inflammatory Disease Management:
    In preclinical models, this compound has been effective in reducing inflammation markers similar to established anti-inflammatory drugs like indomethacin . This positions it as a promising candidate for further clinical development.

Preparation Methods

Enzymatic Cascade in Pseudopterogorgia elisabethae

This compound is biosynthesized via a multi-step enzymatic cascade starting from geranylgeranyl diphosphate (GGPP). Key cytochrome P450 enzymes catalyze oxidative transformations, beginning with the cyclization of GGPP to elisabethatriene. A dehydrogenase then converts elisabethatriene to erogorgiaene, which undergoes further oxidation by a multifunctional P450 enzyme to form 7,8-dihydroxyerogorgiaene. This intermediate is glycosylated with β-D-xylose to yield pseudopterosin A, which serves as the precursor for this compound through regioselective hydroxylation.

Recent heterologous expression studies in Saccharomyces cerevisiae confirmed that pseudopterosin A is epimerized at C11 to generate this compound, with a 65% conversion efficiency under optimized fermentation conditions. The biosynthetic yield of this compound in engineered yeast strains reaches 12 mg/L, demonstrating the potential for scalable production.

Chemical Synthesis Strategies

Total Synthesis of the this compound Aglycone

The tricyclic aglycone of this compound has been synthesized through stereocontrolled routes. A 2021 approach utilized cobalt-catalyzed asymmetric hydrovinylation of 4-methylstyrene to establish the C9 stereocenter, followed by a Lewis acid-mediated cyclization to form the decalin core. Key steps included:

  • Hydrovinylation : (R)-BINAP-CoCl₂ achieved 98% enantiomeric excess (ee) for the C9 center.

  • Carbonyl ene reaction : BF₃·OEt₂ promoted cyclization with 5:1 diastereoselectivity.

  • Friedel-Crafts sulfone displacement : Generated the aromatic ring system in 82% yield.

This 12-step route produced the aglycone in 30% overall yield, with the final oxidation using Fremy’s salt introducing the C7/C8 diol.

Glycosylation and Final Functionalization

Glycosylation of the aglycone with β-D-xylose employs Schmidt’s trichloroacetimidate method, yielding this compound in 44% efficiency after deprotection. Alternative methods using enzymatic glycosyltransferases from coral symbionts achieved 58% yield, though scalability remains challenging.

Extraction and Purification from Natural Sources

Solvent-Based Extraction from Pseudopterogorgia elisabethae

A 2016 patent detailed a high-yield extraction protocol:

  • Drying and grinding : Gorgonian samples dried at 50–55°C and milled to 60–70 mesh.

  • Multi-solvent extraction : Permethyl 99A, methyl poly-trimethicone, and C₁₃–C₁₅ alkanes (1:0.7:0.72 ratio) at 45°C for 1 hour.

  • Filtration and ultrafiltration : 0.1 μm ceramic filtration followed by 1000 Da ultrafiltration membranes removed 95% of impurities.

This method achieved 3.05–4.20% extraction efficiency with >98% purity for this compound.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70% MeOH/H₂O) isolated this compound from crude extracts with a retention time of 22.28 minutes, confirmed by GC-MS (parent ion m/z 290).

Comparative Analysis of Preparation Methods

Method Yield Purity Key Advantages
Biosynthesis (Yeast)12 mg/L95%Sustainable, scalable
Chemical Synthesis30%99%Stereochemical control
Natural Extraction4.2%98%Low technical complexity

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating pseudopterosin D from Pseudopterogorgia elisabethae with high purity?

  • Answer : Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Purity validation requires a combination of NMR (¹H, ¹³C) for structural confirmation and HPLC-MS to assess chemical homogeneity (>95% purity). Replication of extraction protocols should adhere to detailed experimental documentation, including solvent ratios and column specifications, to ensure reproducibility .

Q. How is the stereochemical configuration of this compound determined?

  • Answer : Advanced spectroscopic methods, including NOESY/ROESY NMR, are critical for resolving stereochemistry. Comparative analysis with known pseudopterosin analogs and computational modeling (e.g., density functional theory) can validate proposed configurations. Researchers must document solvent systems and NMR parameters (e.g., 600 MHz, CDCl₃) to enable replication .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s anti-inflammatory efficacy across in vivo models?

  • Answer : Discrepancies may arise from species-specific metabolic pathways or dosing regimens. A systematic approach includes:

  • Dose-response standardization : Use uniform metrics (e.g., IC₅₀ in macrophages vs. whole-animal edema models).
  • Pharmacokinetic profiling : Compare bioavailability and metabolite formation across models via LC-MS/MS.
  • Control for confounding factors : Document immune status, diet, and genetic variability in animal cohorts. Replication under identical conditions is essential to validate findings .

Q. How can researchers optimize the total synthesis of this compound to improve yield and scalability?

  • Answer : Retrosynthetic analysis should prioritize modular steps, such as glycosylation of the aglycone core. Key strategies include:

  • Protecting group selection : Use TEMPO-mediated oxidation for regioselective glycosidic bond formation.
  • Catalytic optimization : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective epoxidation.
  • Scale-up challenges : Address solvent recovery and purification bottlenecks using continuous flow chemistry. Detailed reaction conditions (temperature, solvent polarity) must be reported for reproducibility .

Q. What mechanistic studies are needed to clarify this compound’s dual role in pro-apoptotic and anti-inflammatory pathways?

  • Answer : Employ multi-omics approaches:

  • Transcriptomic profiling : RNA-seq to identify NF-κB and caspase-3/7 pathway modulation.
  • Protein interaction assays : Surface plasmon resonance (SPR) to quantify binding affinity to COX-2 vs. Bcl-2.
  • Temporal analysis : Time-lapse microscopy in 3D cell cultures to track pathway crosstalk. Contradictory results require validation through orthogonal assays (e.g., siRNA knockdown of target proteins) .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

  • Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for heteroscedasticity via weighted least squares. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Raw data and code for statistical analysis should be archived in supplementary materials .

Q. What criteria validate the ecological relevance of this compound’s bioactivity in marine vs. terrestrial assays?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Ecological validity : Compare bioactivity in seawater-based assays vs. standard DMEM.
  • Ethical considerations : Use invertebrate models (e.g., Aiptasia symbiosis) as alternatives to mammalian systems.
  • Novelty assessment : Cross-reference bioactivity data with marine natural product databases (e.g., MarinLit) to avoid redundancy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pseudopterosin D
Reactant of Route 2
pseudopterosin D

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